1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Description
1-Benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative featuring a benzyl group at the 1-position, methyl groups at the 2-, 4-, and 5-positions, and an aldehyde functional group at the 3-position. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry due to their electronic properties and reactivity . The presence of multiple methyl groups in this compound introduces steric effects that may influence its reactivity and intermolecular interactions, while the aldehyde group provides a site for further functionalization, such as nucleophilic additions or condensations.
For instance, the use of ionic liquids and acetic acid as catalysts in similar syntheses (e.g., 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde) highlights the importance of solvent systems and acid catalysis in pyrrole chemistry .
Properties
IUPAC Name |
1-benzyl-2,4,5-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-12(2)16(13(3)15(11)10-17)9-14-7-5-4-6-8-14/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXZVCRGAVIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylpyrrole with benzyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper salts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the benzyl and methyl groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences :
- Aldehyde Position : The aldehyde group is at the 2-position instead of the 3-position.
- Substituents : A hydroxymethyl (-CH2OH) group replaces the 5-methyl group in the target compound.
Functional Implications :
- The 2-position aldehyde may exhibit distinct electronic effects, altering reactivity in electrophilic substitution or cycloaddition reactions.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Structural Differences :
- Functional Group : A carboxylic acid (-COOH) replaces the aldehyde (-CHO) group.
- Substituents : Methyl groups are at the 2- and 5-positions, lacking the 4-methyl group present in the target compound.
Functional Implications :
- The carboxylic acid group confers acidity (pKa ~4-5), enabling salt formation and participation in acid-base reactions, unlike the neutral aldehyde group.
- Reduced steric bulk (absence of 4-methyl) may enhance planarity and π-π stacking in solid-state structures.
Physical Properties :
- Molecular Weight: 229.28 g/mol (vs. ~229.3 g/mol estimated for the target compound, assuming C15H17NO).
- Applications: Carboxylic acid derivatives are often used as intermediates in pharmaceuticals or ligands in coordination chemistry .
| Property | 1-Benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid |
|---|---|---|
| Molecular Formula | C15H17NO | C14H15NO2 |
| Functional Groups | Aldehyde, three methyl groups | Carboxylic acid, two methyl groups |
| Solubility | Likely less polar (soluble in organic solvents) | Higher solubility in aqueous basic solutions |
Research Findings and Trends
- Electronic Effects : Methyl groups are electron-donating, which may deactivate the pyrrole ring toward electrophilic substitution, directing reactions to the aldehyde group.
- Structural Analysis : Crystallographic studies using programs like SHELXL () could elucidate bond lengths and angles, critical for understanding conjugation and stability .
Biological Activity
1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, characterized by a five-membered ring structure containing nitrogen. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structural formula of this compound is depicted as follows:
This compound features:
- A benzyl group (C6H5CH2)
- Three methyl groups (−CH3)
- An aldehyde functional group (−CHO)
The presence of these functional groups contributes to its diverse reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde group can react with amino acids in proteins, potentially altering their function. Additionally, the unique arrangement of the benzyl and methyl groups may enhance the compound's binding affinity to various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound can induce apoptosis (programmed cell death) in these cells. A notable study reported that its cytotoxic effects were dose-dependent, with IC50 values in the micromolar range.
Case Studies
| Study | Findings |
|---|---|
| Dubinina et al. (2007) | Demonstrated cytotoxic effects on colon cancer cell lines with IC50 values ranging from 1.0 to 1.6 × 10^-8 M. |
| Kuznietsova et al. (2016) | Reported antioxidant properties alongside low toxicity in animal models. |
| Garmanchuk et al. (2013) | Investigated the interaction with ATP-binding domains of growth factor receptors, suggesting potential as a targeted therapeutic agent. |
Comparative Analysis
When compared with similar compounds such as 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid and 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-nitro derivatives, this compound displays unique biological profiles due to its specific functional groups.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Aldehyde group | Antimicrobial and anticancer properties |
| 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid | Carboxylic acid group | Limited antimicrobial activity |
| 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-nitro | Nitro group | Potentially less effective against cancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing formyl groups into aromatic systems. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized using POCl₃ and DMF under controlled temperatures (60–80°C) . Optimization of stoichiometry, solvent (e.g., dichloroethane), and reaction time is critical to avoid side reactions like over-chlorination. Yield improvements (typically 60–75%) are achieved by slow addition of reagents and inert atmosphere maintenance.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms benzyl-group integration.
- FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities.
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~256.18 for C₁₅H₁₇NO).
- X-ray crystallography (using programs like SHELXL ) resolves bond angles and torsional strain in the pyrrole ring.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Advanced Research Questions
Q. How does electronic and steric effects of the benzyl and methyl groups influence the reactivity of the aldehyde moiety?
- Methodological Answer :
- Computational Studies : DFT calculations (e.g., Gaussian09) model electron density distribution. The benzyl group donates electron density via conjugation, stabilizing the aldehyde but reducing electrophilicity.
- Steric Effects : 2,4,5-Trimethyl groups create steric hindrance, slowing nucleophilic additions (e.g., Grignard reactions). Reactivity can be probed via kinetic studies under varying temperatures and solvent polarities .
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disorder in the benzyl group?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL restraints for disordered atoms and validate with CheckCIF to ensure geometric plausibility .
- Comparative Analysis : Cross-reference with analogous structures (e.g., 1-cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde ) to identify common packing motifs.
Q. How can tautomeric equilibria (e.g., keto-enol) of the aldehyde group affect biological activity in derivatives?
- Methodological Answer :
- Spectroscopic Monitoring : Use ¹H NMR in DMSO-d₆ to detect enol content via downfield OH peaks (~12–14 ppm).
- Biological Assays : Compare IC₅₀ values of tautomerically locked derivatives (e.g., methylated enol ethers) against parent compounds in cytotoxicity screens .
Q. What experimental designs optimize regioselective functionalization of the pyrrole ring for drug-discovery applications?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., iodination).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce biaryl motifs at the 2-position .
Q. How are computational models (e.g., QSAR) used to predict the pharmacokinetic properties of derivatives?
- Methodological Answer :
- Descriptor Selection : Include logP, polar surface area, and H-bond donors/acceptors.
- Software Tools : Utilize Schrödinger Suite or MOE to correlate structural features with bioavailability. Validate models using in vitro Caco-2 permeability assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar pyrrole-3-carbaldehydes?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., POCl₃ moisture content) and solvent dryness.
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature vs. stoichiometry) .
- Side-Product Analysis : Employ LC-MS to identify by-products (e.g., dimerization or over-formylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
